molecular formula C24H18OSi B091690 10,10-Diphenyl-10H-phenoxasilin CAS No. 18733-65-8

10,10-Diphenyl-10H-phenoxasilin

Cat. No.: B091690
CAS No.: 18733-65-8
M. Wt: 350.5 g/mol
InChI Key: QYNNZVFBPRIHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10-Diphenyl-10H-phenoxasilin is a silicon-containing heterocyclic compound featuring a central six-membered ring fused with two phenyl groups at the silicon atom. Unlike its sulfur (phenothiazine) or arsenic (phenarsazine) analogues, the silicon atom in phenoxasilin imparts distinct electronic and steric properties due to its larger atomic radius and lower electronegativity. This structural framework is critical in materials science and optoelectronics, where silicon-based heterocycles often exhibit enhanced thermal stability and tunable luminescence compared to heavier heteroatom analogues .

Properties

CAS No.

18733-65-8

Molecular Formula

C24H18OSi

Molecular Weight

350.5 g/mol

IUPAC Name

10,10-diphenylbenzo[b][1,4]benzoxasiline

InChI

InChI=1S/C24H18OSi/c1-3-11-19(12-4-1)26(20-13-5-2-6-14-20)23-17-9-7-15-21(23)25-22-16-8-10-18-24(22)26/h1-18H

InChI Key

QYNNZVFBPRIHES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5

Synonyms

10,10-Diphenyl-10H-phenoxasilin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Phenothiazine Derivatives

The compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () shares a tricyclic phenothiazine core but replaces the silicon atom in phenoxasilin with sulfur. Key structural differences include:

  • Bond Angles: The phenothiazine derivative exhibits C–S–C angles averaging 119.5–121.03°, while silicon’s larger atomic radius in phenoxasilin likely results in wider bond angles at the Si–O–Si linkage (expected >125° based on analogous siloxanes).
  • Crystal Packing: The nitro-substituted phenothiazine adopts a planar conformation stabilized by π-stacking interactions, as evidenced by its crystallographic data (CCDC 2209381) . In contrast, phenyl-substituted siloxanes often display non-planar geometries due to steric hindrance from bulky substituents.

Reactivity and Stability: Phenarsazine Derivatives

10-Phenylacetylenyl-9:10-dihydrophenarsazine () highlights the role of arsenic in analogous heterocycles:

  • Reactivity: The arsenic centre undergoes facile oxidation, forming a dihydroxide derivative with H₂O₂ . Silicon in phenoxasilin is less reactive toward oxidation, favoring hydrolytic stability.
  • Acid Sensitivity: The phenarsazine derivative reacts with HCl to regenerate 10-chloro-9:10-dihydrophenarsazine, whereas silicon’s resistance to electrophilic attack suggests phenoxasilin would exhibit greater inertness under acidic conditions .

Critical Analysis of Contradictions and Gaps

  • The phenothiazine derivative’s planar conformation () contrasts with the expected non-planarity of phenoxasilin, highlighting steric effects of silicon substituents .
  • Phenarsazine’s reactivity with HCl () suggests arsenic’s electrophilicity, whereas silicon’s covalent bonding likely mitigates similar behavior in phenoxasilin. Direct experimental data on phenoxasilin’s stability and optoelectronic properties remain absent in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.